molecular formula C13H14 B14568298 (Hept-1-en-6-yn-4-yl)benzene CAS No. 61786-15-0

(Hept-1-en-6-yn-4-yl)benzene

Cat. No.: B14568298
CAS No.: 61786-15-0
M. Wt: 170.25 g/mol
InChI Key: CDVYGBLQLHQMBI-UHFFFAOYSA-N
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Description

(Hept-1-en-6-yn-4-yl)benzene is an organic compound characterized by a benzene ring substituted with a hept-1-en-6-yn-4-yl group. This compound is of interest due to its unique structure, which combines both alkenyl and alkynyl functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hept-1-en-6-yn-4-yl)benzene typically involves the coupling of a benzene derivative with a hept-1-en-6-yn-4-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Hept-1-en-6-yn-4-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The alkenyl and alkynyl groups can be oxidized to form epoxides, ketones, or carboxylic acids.

    Reduction: Hydrogenation can reduce the alkenyl and alkynyl groups to alkanes.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of epoxides, ketones, or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

(Hept-1-en-6-yn-4-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hept-1-en-6-yn-4-yl)benzene depends on its specific application. In chemical reactions, the alkenyl and alkynyl groups provide sites for further functionalization, while the benzene ring offers stability and resonance. The molecular targets and pathways involved would vary based on the specific reactions or biological interactions being studied.

Comparison with Similar Compounds

Similar Compounds

    (Hept-1-en-6-yn-4-yl)benzene: Unique due to its combination of alkenyl and alkynyl groups.

    (Hex-1-en-5-yn-3-yl)benzene: Similar structure but with a shorter carbon chain.

    (Oct-1-en-7-yn-5-yl)benzene: Similar structure but with a longer carbon chain.

Uniqueness

This compound stands out due to its specific carbon chain length and the positioning of the double and triple bonds, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

61786-15-0

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

hept-1-en-6-yn-4-ylbenzene

InChI

InChI=1S/C13H14/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h1,4-7,10-12H,2,8-9H2

InChI Key

CDVYGBLQLHQMBI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC#C)C1=CC=CC=C1

Origin of Product

United States

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